N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide
Description
N-{3-[(4-Methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide is a synthetic small molecule characterized by a pyrrole core substituted with a 4-methoxyphenylsulfonyl group, a thiophene-2-carboxamide moiety, and alkyl substituents (4,5-dimethyl and propan-2-yl). This structural architecture positions it within a class of heterocyclic compounds often explored for pharmaceutical or materials science applications. Structural studies of such compounds frequently employ crystallographic tools like the SHELX program suite for refinement and analysis .
Properties
Molecular Formula |
C21H24N2O4S2 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H24N2O4S2/c1-13(2)23-15(4)14(3)19(20(23)22-21(24)18-7-6-12-28-18)29(25,26)17-10-8-16(27-5)9-11-17/h6-13H,1-5H3,(H,22,24) |
InChI Key |
BCUDZTVYPYONLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CS3)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrole ring using a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Thiophene Carboxamide Moiety: The final step involves the coupling of the sulfonylated pyrrole with a thiophene carboxylic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial synthesis include:
Use of Continuous Flow Reactors: To enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice to maximize product purity and minimize by-products.
Purification Techniques: Including crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide may exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit specific enzymes involved in cancer progression, suggesting potential mechanisms for this compound as well.
Anti-inflammatory Properties
The compound has been investigated for its ability to modulate inflammatory pathways. Its interactions with receptors and enzymes involved in inflammation could lead to therapeutic effects, making it a candidate for treating inflammatory diseases .
Enzyme Inhibition
Studies have indicated that this compound may inhibit certain enzymes crucial for cellular processes. Understanding these interactions is essential for elucidating its pharmacodynamics and potential therapeutic uses .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: The compound may modulate signaling pathways, such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Biological Activity
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrrole ring : Contributing to its reactivity and potential biological interactions.
- Sulfonamide group : Known for antibacterial properties.
- Methoxyphenyl group : Implicated in various pharmacological activities.
Molecular Formula : C₁₉H₂₅N₂O₄S
Molecular Weight : 440.6 g/mol
1. Antibacterial Activity
The sulfonamide group in the compound suggests potential antibacterial effects. Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The mechanism typically involves inhibition of bacterial folic acid synthesis, crucial for bacterial growth.
2. Anti-inflammatory Properties
Preliminary studies suggest that this compound may interact with enzymes involved in inflammatory pathways. In vitro assays have shown promising results in reducing pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
3. Anticancer Activity
Compounds with similar structural features have demonstrated anticancer properties. The presence of the methoxyphenyl group is believed to enhance cytotoxicity against various cancer cell lines. Studies have reported IC50 values indicating effective growth inhibition in cancer cells, suggesting that this compound may also possess anticancer activity .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : Interference with key enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to specific receptors that mediate inflammatory responses or cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
